molecular formula C23H23NO4S B2592039 (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1799255-92-7

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2592039
CAS No.: 1799255-92-7
M. Wt: 409.5
InChI Key: AYYUSVLNXRJCGL-CMDGGOBGSA-N
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Description

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with a thiophene ring and an acrylamide moiety substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

    Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.

    Coupling Reaction: The final step involves coupling the benzyl intermediate with the acrylamide moiety under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and trimethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(thiophen-3-yl)benzyl)-3-phenylacrylamide: Lacks the trimethoxy substitution on the phenyl ring.

    (E)-N-(2-(thiophen-3-yl)benzyl)-3-(4-methoxyphenyl)acrylamide: Contains a single methoxy group instead of three.

Uniqueness

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is unique due to the presence of the trimethoxyphenyl group, which can enhance its electronic properties and potentially improve its biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[(2-thiophen-3-ylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-26-20-12-16(13-21(27-2)23(20)28-3)8-9-22(25)24-14-17-6-4-5-7-19(17)18-10-11-29-15-18/h4-13,15H,14H2,1-3H3,(H,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYUSVLNXRJCGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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